5-Demethylovalicin is a natural compound that has garnered attention for its potential biological activities, particularly as an inhibitor of methionine aminopeptidase-2. This compound is derived from the fermentation of certain fungi, specifically Chrysosporium lucknowense, and has been studied for its implications in medicinal chemistry and pharmacology.
5-Demethylovalicin is primarily sourced from the fermentation broth of the fungus Chrysosporium lucknowense. This organism is known for producing various bioactive compounds, including ovalicin and its derivatives. The isolation of 5-Demethylovalicin from this source has been facilitated through advanced spectroscopic techniques, which have helped in elucidating its structure and confirming its identity .
In terms of classification, 5-Demethylovalicin falls under the category of natural products and secondary metabolites. It is specifically recognized as a type of polyketide, which are compounds produced by the polymerization of acetyl-CoA units. These compounds often exhibit significant biological activities, making them valuable in pharmaceutical applications.
The synthesis of 5-Demethylovalicin can be approached through both natural extraction and synthetic methods. The natural extraction involves culturing Chrysosporium lucknowense in suitable media to promote the production of the compound. In laboratory settings, total synthesis methods have been developed to create 5-Demethylovalicin from simpler organic precursors.
The total synthesis typically involves several key reactions, including enantioselective steps that allow for the precise construction of the compound's stereochemistry. For instance, L-Proline-mediated α-aminoxylation has been identified as a crucial step in synthesizing related compounds, indicating that similar strategies could be adapted for 5-Demethylovalicin .
The molecular structure of 5-Demethylovalicin can be represented by its chemical formula . It features a complex arrangement typical of polyketides, with multiple functional groups that contribute to its biological activity.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to determine the structural characteristics of 5-Demethylovalicin. These techniques provide insights into the connectivity of atoms within the molecule and confirm its purity and identity .
5-Demethylovalicin undergoes various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include hydrolysis, oxidation, and conjugation with other biomolecules.
The compound's reactivity is influenced by its functional groups, particularly those involved in hydrogen bonding and electrophilic interactions. Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties.
The mechanism of action for 5-Demethylovalicin primarily involves its role as an inhibitor of methionine aminopeptidase-2. This enzyme is involved in protein maturation processes, making it a target for cancer therapy.
Research indicates that by inhibiting this enzyme, 5-Demethylovalicin can disrupt cellular processes critical for tumor growth and survival. The specificity and potency of this inhibition are essential factors in evaluating its therapeutic potential .
5-Demethylovalicin is typically characterized by its solid state at room temperature. Its melting point and solubility characteristics are important for formulation in pharmaceutical applications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its chemical properties are crucial for understanding how it interacts with biological systems.
Relevant data on solubility, melting point, and stability can guide researchers in optimizing formulations for therapeutic use.
5-Demethylovalicin has potential applications in various fields including:
The discovery of 5-demethylovalicin emerged from targeted investigations into microbial metabolites with potential pharmacological activities. In 2002, researchers isolated this compound from the fermentation broth of Chrysosporium lucknowense, a saprophytic fungus inhabiting diverse soil environments. The identification relied on comprehensive spectroscopic methods (including NMR and mass spectrometry), which elucidated its structural relationship to ovalicin—a known fungal metabolite. Crucially, 5-demethylovalicin distinguished itself through the absence of a methyl group at the C-5 position compared to its parent compound [2] [6]. Initial bioactivity screening revealed its exceptional potency as an inhibitor of recombinant human methionine aminopeptidase-2 (MetAP-2), exhibiting an IC50 value of 17.7 nM. This placed it among the most potent naturally occurring MetAP-2 inhibitors identified at the time, stimulating significant interest in its therapeutic potential, particularly in angiogenesis-dependent pathologies like cancer [2] [7].
Table 1: Key Historical Milestones in 5-Demethylovalicin Research
Year | Event | Significance | Reference |
---|---|---|---|
2002 | Initial isolation from C. lucknowense | First identification and structural characterization of 5-Demethylovalicin | [2] [6] |
2002 | Identification of MetAP-2 inhibition (IC50 = 17.7 nM) | Established primary molecular target and high potency | [2] |
2002 | Inhibition of HUVEC proliferation (IC50 = 100 nM) | Demonstrated anti-angiogenic potential without cytotoxicity on tested cancer lines | [2] |
5-Demethylovalicin originates from the fungal genus Chrysosporium, classified within the division Ascomycota. Species within this genus are typically keratinolytic, inhabiting soil, decaying plant matter, and occasionally animal substrates. C. lucknowense, the source organism, thrives in diverse terrestrial ecosystems, reflecting the ecological adaptability of fungi capable of producing complex secondary metabolites [2] [6]. The biosynthesis of ovalicin derivatives like 5-demethylovalicin is believed to occur via a specialized polyketide synthase (PKS) pathway. Genomic analyses of related fungi (e.g., Pseudallescheria boydii) have identified putative biosynthetic gene clusters responsible for ovalicin production. These clusters encode large modular PKS enzymes alongside tailoring enzymes (oxidoreductases, methyltransferases, epoxidases) that introduce structural variations, including the demethylation pattern characteristic of 5-demethylovalicin [1]. The ecological role of such metabolites remains under investigation but is hypothesized to involve chemical defense against competitors or predators within the complex microbial communities of soil and decaying organic matter. This aligns with the broader understanding that fungal secondary metabolites contribute significantly to ecological fitness and niche specialization [1] [3].
Table 2: Taxonomic and Biosynthetic Features of Ovalicin Derivative-Producing Fungi
Fungal Species | Taxonomic Class | Ecological Niche | Key Metabolites | Putative Biosynthetic Machinery |
---|---|---|---|---|
Chrysosporium lucknowense | Eurotiomycetes? | Soil, decaying organic matter | 5-Demethylovalicin, Ovalicin | Specialized PKS cluster (inferred) |
Pseudallescheria boydii | Sordariomycetes | Termite nests, soil, polluted water | Ovalicin, Tyroscherins | Characterized PKS cluster |
Aspergillus fumigatus | Eurotiomycetes | Ubiquitous decomposer | Fumagillin (structurally related) | Characterized Fumagillin PKS cluster |
5-Demethylovalicin exemplifies the critical role fungal metabolites play in bridging chemical ecology and drug discovery. Its potent and selective inhibition of MetAP-2 positioned it as a pivotal pharmacological probe. MetAP-2 is a key metalloprotease involved in post-translational processing of proteins essential for endothelial cell proliferation and angiogenesis. By selectively targeting this enzyme, 5-demethylovalicin offered a mechanism-based approach to potentially halt tumor growth and metastasis by starving tumors of their blood supply. Its activity against human umbilical vein endothelial cells (HUVECs; IC50 = 100 nM), coupled with a lack of cytotoxicity against transformed cell lines in initial screens, highlighted its potential selectivity for anti-angiogenic therapy [2] [7]. Furthermore, structural similarities to fumagillin (from Aspergillus fumigatus), another potent natural MetAP-2 inhibitor with documented anti-parasitic and anti-angiogenic properties, underscored the significance of the ovalicin/fumagillin chemical scaffold in medicinal chemistry. Research into 5-demethylovalicin and its analogs has fueled efforts in semi-synthesis and derivatization aimed at optimizing pharmacokinetic properties and reducing potential toxicities observed with parent compounds like fumagillin [7]. Beyond oncology, MetAP-2 inhibition holds promise for treating parasitic diseases like malaria (Plasmodium falciparum) and microsporidiosis, as demonstrated by related compounds (e.g., fumagillin analogs) [1] [7]. The exploration of 5-demethylovalicin thus represents a convergence point where mycochemistry informs rational drug design, leveraging fungal biodiversity to address complex human diseases.
Table 3: Key Pharmacological and Structural Features of 5-Demethylovalicin and Related Compounds
Compound | Source Fungus | Core Structure | Primary Target (IC50) | Key Pharmacological Potential |
---|---|---|---|---|
5-Demethylovalicin | Chrysosporium lucknowense | Ovalicin derivative | MetAP-2 (17.7 nM) | Anti-angiogenesis (Cancer) |
Ovalicin | Pseudallescheria boydii | Parent scaffold | MetAP-2 (Inhibitor) | Anti-angiogenesis, Anti-parasitic (e.g., Plasmodium) |
Fumagillin | Aspergillus fumigatus | Spiroepoxide | MetAP-2 (Low nM) | Anti-angiogenesis, Anti-microsporidial |
Fumagillol | Hydrolysis product | Core aglycone | MetAP-2 (Inhibitor) | Synthetic precursor for analogs (e.g., TNP-470) |
The structural core of 5-demethylovalicin, characterized by a highly oxygenated cyclohexane-epoxide system and a reactive spiroepoxide moiety, is essential for its irreversible binding to the active site histidine residue (His231) in MetAP-2. This binding mode mimics the fumagillin mechanism, confirming the scaffold's privileged status for targeting this enzyme [7]. Research into derivatives, such as those involving esterification (observed in P. boydii ovalicin derivatives like ovalicin linoleate with anti-protozoal activity), further demonstrates the potential for structural modification to enhance specific biological activities or reduce off-target effects [1]. As natural product research increasingly integrates genomics, metabolomics (e.g., molecular networking for dereplication and discovery), and synthetic biology, compounds like 5-demethylovalicin continue to serve as invaluable starting points for developing novel therapeutics targeting angiogenesis, infectious diseases, and beyond [1] [3] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3